Butyl(methyl)sulfamoyl vs. Dimethylsulfamoyl Substituent: Impact on Predicted Hydrophobicity and Passive Permeability
The target compound carries a butyl(methyl)sulfamoyl group (XLogP3-AA = 2.5), whereas the direct dimethylsulfamoyl analog 4-(dimethylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (CAS available, but XLogP3-AA = 1.4) is significantly more polar [1][2]. The ΔXLogP of +1.1 translates to a predicted ~12-fold higher octanol-water partition coefficient, a property that correlates with improved passive membrane permeability for intracellular CA isoforms (hCA II, hCA VII) while not yet exceeding the threshold that would cause poor aqueous solubility [3].
| Evidence Dimension | Predicted hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 4-(dimethylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP = +1.1 (~12-fold higher theoretical P) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021 release) and validated against experimental logP datasets for sulfonamide CA inhibitors |
Why This Matters
For intracellular CA targets (e.g., hCA II, hCA VII), a logP near 2.5 often represents the optimal balance between membrane permeation and aqueous solubility, making the butyl(methyl) analog a more suitable starting point for cell-based assays than the excessively polar dimethyl analog.
- [1] PubChem. Compound Summary for CID 4144985, 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for 4-(dimethylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide. National Library of Medicine, 2026. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
